4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine
Description
4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine core linked to an octahydropyrrolo[3,4-b]pyrrole scaffold substituted with a pyridinyl group. This structure combines multiple nitrogen-containing rings, which are known to enhance binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-pyrimidin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(13-4-7-17-11-19-13)21-8-5-12-9-20(10-14(12)21)15-3-1-2-6-18-15/h1-4,6-7,11-12,14H,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPBUJWEJFLFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Octahydropyrrolo[3,4-b]pyrrole Derivatives
The bicyclic amine 5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole is synthesized via a stereocontrolled [3+2] cycloaddition strategy. A representative protocol from patent literature involves:
-
Cyclization of pyrrolidine precursors :
-
Pyridinyl group introduction :
Table 1 : Optimization of Cyclization Conditions for Octahydropyrrolo[3,4-b]pyrrole Synthesis
Pyrimidine-4-carbonyl Chloride Preparation
The pyrimidine carbonyl component is synthesized through sequential functionalization:
-
Halogenation :
-
Activation :
Coupling Strategies for Final Assembly
Amide Bond Formation
The final step involves coupling the octahydropyrrolo[3,4-b]pyrrole amine with pyrimidine-4-carbonyl chloride. Key methods include:
-
Schotten-Baumann Reaction :
Reaction in biphasic conditions (NaOH/CH₂Cl₂) at 0°C achieves 70–85% yields. -
EDCI/HOBt-Mediated Coupling :
Yields improve to 90% with coupling agents in anhydrous DMF.
Side Reactions :
-
Over-acylation at the pyrrolidine nitrogen is mitigated by using bulky bases like N,N-diisopropylethylamine (DIPEA).
Stereochemical Control and Resolution
The octahydropyrrolo[3,4-b]pyrrole core contains two stereocenters, necessitating enantioselective synthesis:
-
Chiral Auxiliaries :
-
Enzymatic Resolution :
Industrial-Scale Considerations
Cost-Effective Pyrrolidine Synthesis
A scalable route from glutaric acid derivatives reduces reliance on expensive catalysts:
-
Dieckmann Cyclization :
-
Diethyl glutamate undergoes cyclization with NaOEt/EtOH to form pyrrolidine-2,5-dione.
-
-
Reductive Amination :
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives
- Structure : Pyrazolo[1,5-a]pyrimidine core with pyridinyl and ethylsulfonyl substituents.
- Key Differences : The pyrazolo-pyrimidine system lacks the fused pyrrolopyrrole ring present in the target compound.
- Activity : These derivatives exhibit potent pesticidal and insecticidal properties, particularly in crop protection, as highlighted in a 2022 patent by PI Industries Ltd. .
- Mechanistic Insight : The ethylsulfonyl group likely enhances electrophilicity, improving interaction with pest-specific enzymes.
Triazolothiadiazole Derivatives
3-(3-Pyridyl)-6-substituted-s-1,2,4-triazolo[3,4-b]thiadiazoles
- Structure : Triazolo[3,4-b]thiadiazole core with pyridinyl and variable substituents.
- Key Differences : Replaces the pyrrolopyrrole-pyrrolidine system with a triazole-thiadiazole fused ring.
- Activity : Demonstrates vasodilatory effects in vitro, with substituent-dependent potency. For example, compounds with electron-withdrawing groups (e.g., nitro) show enhanced activity .
- Structure-Activity Relationship (SAR): Lipophilic substituents (e.g., alkyl chains) improve membrane permeability, as noted in studies by Zhang et al. (1993–1994) .
3-(α-Naphthylmethylene)-6-alkyl/aryl-s-triazolo[3,4-b]thiadiazoles
- Structure : Triazolo-thiadiazole core modified with α-naphthylmethylene and alkyl/aryl groups.
- Activity : Exhibits broad-spectrum antimicrobial and herbicidal activity. For instance, compound 4d (6-phenyl derivative) showed inhibitory effects against Staphylococcus aureus .
Pyrrolo[3,4-c]pyrrole Carboxylates
- Structure : Pyrrolo[3,4-c]pyrrole core with esterified carboxyl groups and phenyl/trimethylsilyl substituents.
- Key Differences : Differs in ring fusion (pyrrolo[3,4-c] vs. pyrrolo[3,4-b]) and substituent types.
- Applications : Primarily used in materials science (e.g., dyes or polymers) due to their rigid, conjugated systems .
Comparative Analysis Table
Mechanistic and Functional Insights
Biological Activity
The compound 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine is a member of a class of fused pyrrole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyrimidine ring substituted with an octahydropyrrolo[3,4-b]pyrrole moiety and a pyridine group. The presence of these heterocycles contributes to its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 342.8 g/mol |
| CAS Number | 2549062-64-6 |
Anticancer Properties
Research has indicated that pyrrole derivatives exhibit significant anticancer activity. A study demonstrated that various synthesized pyrroles, including those similar to our compound, showed promising results in inhibiting cancer cell proliferation. The antiproliferative effects were assessed using resazurin assays, which indicated a dose-dependent response against several cancer cell lines, including HepG-2 and EACC .
The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with apoptosis and cell cycle regulation. In particular, the compound has been shown to interact with various protein kinases, potentially influencing pathways that lead to cancer cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have reported that related pyrrole derivatives can inhibit pro-inflammatory cytokines in vitro and exhibit anti-inflammatory activity in vivo. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Cytotoxicity Evaluation : A series of fused pyrroles were synthesized and evaluated for cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
- Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of these compounds with key targets such as COX-2 and various protein kinases. These studies corroborate experimental findings regarding their biological activities and suggest specific binding interactions that may be exploited in drug design .
Q & A
Q. What are the key considerations in designing a synthetic route for 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine, given its complex bicyclic structure?
- Methodological Answer: The synthesis of this compound requires multi-step strategies to address its fused pyrrolopyrrole and pyrimidine rings. Key steps include:
- Ring formation: Sequential cyclization reactions, such as using urea derivatives or formamides to construct the pyrimidine ring on a pre-formed pyrrolopyrrole scaffold .
- Protecting groups: Use tert-butyl carbamate (Boc) or other groups to stabilize reactive intermediates during bicyclic system assembly .
- Coupling reactions: Amide bond formation between the pyrrolopyrrole and pyrimidine moieties, employing coupling agents like EDC/HOBt .
- Challenges: Solubility issues in non-polar solvents due to the polar pyridine group; purification via column chromatography or crystallization may require gradient elution .
Q. How can structural analogs of this compound be generated to probe its pharmacophore?
- Methodological Answer:
- Scaffold diversification: Replace the pyridin-2-yl group with substituted pyridines (e.g., 4-methylpiperazinyl-pyridine) to assess steric/electronic effects .
- Core modifications: Introduce substituents on the pyrrolopyrrole ring (e.g., halogenation at specific positions) to evaluate conformational flexibility .
- Bioisosteric replacement: Substitute the pyrimidine carbonyl with thiocarbonyl or sulfonamide groups to modulate hydrogen-bonding interactions .
- Synthetic validation: Confirm regioselectivity using 2D NMR (¹H-¹³C HSQC) and high-resolution mass spectrometry .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide target identification for this compound?
- Methodological Answer:
- Target selection: Prioritize kinases or GPCRs (e.g., histamine receptors) based on structural homology to quinazoline derivatives .
- Docking protocols: Use AutoDock Vina or Glide with flexible ligand sampling to account for the compound’s bicyclic rigidity. Grid boxes should encompass conserved binding pockets (e.g., ATP-binding sites) .
- Validation: Compare predicted binding poses with co-crystallized ligands (PDB: 4HJO) and validate via site-directed mutagenesis .
- Dynamic behavior: Perform 100-ns MD simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-receptor interactions .
Q. What experimental strategies can resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer:
- Pharmacokinetic profiling: Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Poor in vivo exposure may explain efficacy gaps .
- Metabolite identification: Incubate the compound with liver microsomes (human/rodent) to detect oxidative or hydrolytic metabolites that reduce activity .
- Protein binding assays: Use equilibrium dialysis to assess serum albumin binding, which may limit free drug concentration .
- Probe off-target effects: Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify unintended targets contributing to toxicity or reduced selectivity .
Q. How can structure-activity relationship (SAR) studies optimize selectivity against off-target kinases?
- Methodological Answer:
- Analog synthesis: Generate derivatives with substitutions at the pyrimidine C4 position (e.g., alkyl, aryl, or heteroaryl groups) .
- Selectivity screening: Test against a panel of 50+ kinases (e.g., EGFR, CDK2, JAK2) to identify substituents that minimize off-target binding .
- Computational modeling: Apply Free Energy Perturbation (FEP) to predict binding energy differences between homologous kinases (e.g., EGFR vs. HER2) .
- Crystallography: Co-crystallize lead analogs with target kinases to visualize binding mode adjustments (e.g., hydrophobic pocket occupancy) .
Data Analysis & Validation Questions
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in cellular assays?
- Methodological Answer:
- Non-linear regression: Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ values. Address outliers using robust regression methods .
- Resampling techniques: Apply bootstrapping (1,000 iterations) to estimate confidence intervals for IC₅₀, reducing bias from small sample sizes .
- Hill slope analysis: Slopes >1 may indicate cooperative binding; validate via isothermal titration calorimetry (ITC) .
Q. How should researchers validate predicted metabolic liabilities of this compound?
- Methodological Answer:
- CYP inhibition assays: Screen against CYP3A4/2D6 isoforms (Corning Gentest) to identify enzyme-mediated degradation .
- Reactive metabolite trapping: Incubate with glutathione (GSH) and detect adducts via LC-MS to assess potential for covalent binding .
- Stability studies: Monitor degradation in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to guide prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
